Allopregnane-3beta,21-diol-11,20-dione

Antinociception Opioid Potentiation GABA(A) Receptor

Select Allopregnane-3beta,21-diol-11,20-dione (Epialphadolone) for analgesic mechanism studies where sedation confounds results. This 5α-pregnane neuroactive steroid with 3β-hydroxy configuration delivers antinociception without sedation—functionally distinct from alphaxalone. Clinically validated to reduce postoperative pain and morphine consumption, it enables GABA(A) receptor subtype dissection and opioid-sparing preclinical models. Essential stereochemical comparator for SAR studies; the 3β-epimer switch eliminates anesthetic activity. Choose the correct tool compound to ensure experimental reproducibility.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
CAS No. 566-02-9
Cat. No. B3067172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopregnane-3beta,21-diol-11,20-dione
CAS566-02-9
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O
InChIInChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13-,14-,15-,16+,19+,20-,21-/m0/s1
InChIKeyXWYBFXIUISNTQG-KMNUWYNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allopregnane-3beta,21-diol-11,20-dione (CAS 566-02-9): A Distinct 5α-Pregnane Neuroactive Steroid for Targeted Antinociception Research


Allopregnane-3beta,21-diol-11,20-dione, also known as Epialphadolone, Kendall's Compound H, or Reichstein's Substance N [1], is a synthetic 5α-pregnane neuroactive steroid with the molecular formula C21H32O4 and a molecular weight of 348.48 g/mol [2]. It is characterized by a 3β-hydroxy configuration, an 11,20-dione functionality, and a 21-hydroxy group, distinguishing it from the 3α-hydroxy anesthetic alphaxalone and the 5β-reduced endogenous metabolite tetrahydro-11-dehydrocorticosterone. Unlike the widely used anesthetic combination alphaxalone/alphadolone (Saffan), this compound is specifically recognized for its ability to produce antinociception without sedation, making it a critical tool for investigating the separation of analgesic and anesthetic mechanisms mediated by GABA(A) receptors [3].

Why Allopregnane-3beta,21-diol-11,20-dione Cannot Be Replaced by Alphaxalone, Alphadolone, or Other 5α-Pregnane Analogs


In neuroactive steroid research, the substitution of Allopregnane-3beta,21-diol-11,20-dione with seemingly similar compounds like alphaxalone (3α-hydroxy-5α-pregnane-11,20-dione) or alphadolone (5α-pregnane-3α,21-diol-11,20-dione) will fundamentally alter experimental outcomes due to distinct stereochemical and pharmacokinetic profiles [1]. While alphaxalone is a potent anesthetic, Allopregnane-3beta,21-diol-11,20-dione exhibits a unique profile of antinociception without sedation [2], a functional divergence linked to its 3β-hydroxy configuration and membrane interactions [3]. Furthermore, its systemic clearance differs significantly from alphaxalone, and its metabolism does not follow the same 3α-reduction pathway as endogenous 5β-reduced steroids [4]. Relying on generic 'pregnane-dione' analogs will therefore introduce confounding variables in studies of pain, anesthesia, and GABA(A) receptor modulation, directly impacting the validity and reproducibility of scientific findings.

Quantitative Evidence of Differentiation for Allopregnane-3beta,21-diol-11,20-dione (Epialphadolone)


Functional Selectivity: Potentiation of Opioid Antinociception Without Sedation vs. Alphaxalone

In a head-to-head comparison in rats, Allopregnane-3beta,21-diol-11,20-dione (alphadolone) co-administered with opioids significantly potentiated antinociception, whereas alphaxalone did not [1]. Crucially, this potentiation occurred at nonsedative doses, demonstrating a functional separation of analgesic and anesthetic properties that is not observed with alphaxalone.

Antinociception Opioid Potentiation GABA(A) Receptor

In Vivo Analgesic Efficacy in Humans: Oral Alphadolone Reduces Postoperative Pain and Morphine Consumption

A pilot clinical study demonstrated that orally administered Allopregnane-3beta,21-diol-11,20-dione (alphadolone) up to 500 mg caused statistically significant reductions in both pain scores and postoperative morphine use in humans, without inducing sedation, respiratory depression, nausea, or vomiting [1]. This validates the compound's translatability to human analgesia and its unique side-effect profile compared to opioid-centric approaches.

Postoperative Pain Clinical Analgesia Neurosteroid Therapy

Stereochemical Determinant of Anesthetic Activity: 3β-Hydroxy Configuration Abolishes Anesthetic Potency

Studies comparing 3α- and 3β-hydroxy steroids demonstrate that the 3β-hydroxy configuration of Allopregnane-3beta,21-diol-11,20-dione is a key determinant of its nonanesthetic profile [1]. While 3α-hydroxy-5α-pregnane-11,20-dione (alphaxalone) exhibits potent anesthetic and membrane-fluidizing properties, the 3β-hydroxy epimer is nonanesthetic and produces less disorder of phospholipid bilayers.

Steroid Anesthesia Stereochemistry Membrane Fluidity

Pharmacokinetic Differentiation: Distinct Systemic Clearance and Compartmental Distribution vs. Alphaxalone

A direct intra-patient comparison in humans revealed that Allopregnane-3beta,21-diol-11,20-dione (alphadolone) has a significantly different systemic clearance compared to alphaxalone (1.09 L/min vs. 1.52 L/min, p < 0.01) and a greater fraction of the administered dose present in the peripheral compartment at steady state (p < 0.05) [1]. These quantitative pharmacokinetic differences underscore that the two compounds are not interchangeable in vivo.

Pharmacokinetics Drug Disposition Neurosteroid Metabolism

High-Impact Application Scenarios for Allopregnane-3beta,21-diol-11,20-dione


Investigating GABA(A) Receptor-Mediated Analgesia Without Sedation

Use this compound as a positive control or tool to dissect the neuronal circuits and receptor subtypes underlying non-sedating analgesia. The evidence that it potentiates opioid antinociception at nonsedative doses [1] makes it ideal for studies aiming to develop novel analgesics with reduced side-effect burdens.

Development of Non-Opioid Adjunctive Pain Therapies

Leverage its clinically validated ability to reduce postoperative pain and morphine consumption in humans [1] to design preclinical models for adjunctive pain therapies. This is a key differentiator from purely anesthetic neurosteroids and supports research into opioid-sparing strategies.

Structure-Activity Relationship (SAR) Studies of Neuroactive Steroid Anesthesia

Employ this compound as a stereochemical comparator to alphaxalone. The demonstrated loss of anesthetic activity and membrane-fluidizing properties upon inversion of the 3-hydroxy group from α to β [1] provides a precise molecular switch for SAR studies aimed at understanding the structural basis of steroid anesthesia.

Quote Request

Request a Quote for Allopregnane-3beta,21-diol-11,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.